Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group. The final step involves the reaction with methoxycarbonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxy and ester groups may also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate can be compared with similar compounds such as:
- Ethyl 2-{4-[methyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
- Ethyl 2-{4-[ethyl(ethoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
These compounds share similar structural features but differ in the substituents on the amino and ester groups. The presence of different substituents can influence their chemical reactivity, biological activity, and physical properties, making this compound unique in its applications and effects.
Properties
Molecular Formula |
C15H18F3NO5 |
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Molecular Weight |
349.30 g/mol |
IUPAC Name |
ethyl 2-[4-[ethyl(methoxycarbonyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C15H18F3NO5/c1-4-19(13(21)23-3)11-8-6-10(7-9-11)14(22,15(16,17)18)12(20)24-5-2/h6-9,22H,4-5H2,1-3H3 |
InChI Key |
LUHMCGKJMJCURM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O)C(=O)OC |
Origin of Product |
United States |
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